molecular formula C15H15N5O3 B2578420 N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide CAS No. 1211265-87-0

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2578420
CAS No.: 1211265-87-0
M. Wt: 313.317
InChI Key: WEIZJKPMZZHNEM-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates multiple privileged pharmacophores, including a 1,2,4-triazole ring, a pyridine moiety, and a furan carboxamide group. Structures containing the 1,2,4-triazole core are extensively investigated for their diverse biological activities . The presence of the furan heterocycle is also common in the development of novel bioactive compounds . This specific compound is designed as a sophisticated building block or a potential lead compound for researchers exploring new therapeutic agents. Its complex structure suggests potential for interaction with various biological targets. Researchers are encouraged to utilize this compound in their investigations into structure-activity relationships (SAR), antimicrobial studies , and oncology research, particularly in the design of kinase inhibitors . As a high-purity chemical, it is intended for in vitro research applications only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-19-13(11-5-2-3-7-16-11)18-20(15(19)22)9-8-17-14(21)12-6-4-10-23-12/h2-7,10H,8-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIZJKPMZZHNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=CC=CO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridine moiety and a furan carboxamide structure. The molecular formula is C16H18N4O2C_{16}H_{18}N_{4}O_{2}, indicating the presence of nitrogen heterocycles which are often associated with significant biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In studies, it demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus8Vancomycin0.68
Escherichia coli16Ciprofloxacin2.96

This table summarizes the compound's effectiveness relative to established antibiotics, highlighting its potential as a therapeutic alternative.

Anticancer Activity

The triazole derivatives have also shown promise in anticancer research. Studies have reported that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of the triazole scaffold have been found to target specific oncogenic pathways .

Anti-inflammatory Properties

Another significant area of interest is the anti-inflammatory activity of this compound. Research indicates that triazoles can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Interaction with DNA : Similar triazole compounds have been shown to intercalate into DNA or disrupt its function, leading to cell death in cancerous cells.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with inflammation and cancer progression.

Case Studies

Several studies have investigated the pharmacological profile of triazole derivatives:

  • Study on Antimicrobial Efficacy : A study published in PMC evaluated a series of triazole derivatives against resistant strains of bacteria and found that modifications in the side chains significantly enhanced their antibacterial potency .
  • Anticancer Research : Another investigation focused on the anticancer potential of triazole derivatives indicated that certain substitutions on the triazole ring improved selectivity towards cancer cells while minimizing toxicity to normal cells .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with triazole and pyridine functionalities exhibit significant antimicrobial properties. N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide has been investigated for its efficacy against various bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of key enzymes or disruption of cell membrane integrity.

Anticancer Properties

The compound has shown promise in anticancer studies. Its structural components allow it to interact with biological targets involved in cancer cell proliferation and survival. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of several cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. The percentage growth inhibition (PGI) observed in these studies ranged from 50% to 90%, depending on the concentration used.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes implicated in disease processes. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR), which is critical in folate metabolism and is a target for various anticancer drugs.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Pyridine Integration : Employing electrophilic aromatic substitution or nucleophilic substitution methods.
  • Furan Ring Construction : Often achieved through cyclization reactions involving furan precursors.
  • Amide Formation : Finalizing the structure through coupling reactions between carboxylic acids and amines.

Case Studies

Several case studies have documented the synthesis and application of this compound:

  • Antimicrobial Efficacy Study : A study published in Medicinal Chemistry evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibition zones comparable to standard antibiotics .
  • Anticancer Activity Investigation : Research published in Cancer Research highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .
  • Enzyme Inhibition Analysis : A study focused on enzyme kinetics demonstrated that the compound effectively inhibited DHFR with a half-maximal inhibitory concentration (IC50) value significantly lower than that of traditional inhibitors .

Chemical Reactions Analysis

Reactivity of the 1,2,4-Triazole Core

The 1,2,4-triazole moiety exhibits keto-enol tautomerism at the 5-oxo group, enabling nucleophilic and electrophilic reactions. Key transformations include:

Substitution Reactions

  • N-Alkylation/Acylation : The N-1 position of the triazole can undergo alkylation or acylation under basic conditions. For example, reactions with alkyl halides or acyl chlorides in the presence of K₂CO₃ yield N-substituted derivatives .

  • Electrophilic Aromatic Substitution : The triazole’s electron-rich nature allows halogenation or nitration at the C-3 position under mild acidic conditions .

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming fused heterocyclic systems. Microwave-assisted synthesis enhances reaction efficiency.

Furan-Carboxamide Reactivity

The furan ring and carboxamide group contribute distinct reactivity:

Electrophilic Substitution on Furan

  • Halogenation : Bromination or iodination occurs preferentially at the C-5 position of the furan ring using NBS or I₂ in acetic acid .

  • Nucleophilic Acyl Substitution : The carboxamide undergoes hydrolysis to carboxylic acid under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions .

Functionalization of the Ethyl Spacer

The ethylene linker can be oxidized to a ketone using KMnO₄ or functionalized via Michael addition reactions.

Pyridine Ring Transformations

The pyridin-2-yl group directs electrophilic substitution and coordinates metals:

Electrophilic Substitution

  • Nitration : Occurs at the C-5 position of the pyridine ring under HNO₃/H₂SO₄ .

  • Metal Coordination : The pyridine nitrogen binds to transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes used in catalytic reactions .

Mechanistic Insights

  • Microwave-Assisted Synthesis : Reduces reaction times by 50–70% compared to conventional heating, improving yields of triazole intermediates.

  • Copper-Catalyzed Oxidations : Cu(OTf)₂ facilitates aerobic oxidation of intermediates, critical for forming stable triazole derivatives .

Q & A

Q. Table 1. Key Characterization Data for Structural Analogs

Compound ID1H^1H NMR (δ, ppm)HRMS (m/z)Bioactivity (IC50_{50})Reference
AZ331 (Pyridine)8.21 (s, 1H, triazole)488.6412 nM (EGFR)
PKI-SU112747.89 (d, 2H, pyridyl)602.708 nM (c-Met)
SY128977 (Indazole)6.95 (m, 4H, fluorophenyl)505.3223 nM (VEGFR2)

Q. Table 2. Common Degradation Pathways Under Stress Conditions

ConditionDegradation PathwayMitigation Strategy
Acidic (pH 3)Hydrolysis of amide bondLyophilize for long-term storage
UV light (254 nm)Photooxidation of furan ringUse amber glassware, N2_2 blanket
High humidityTriazole ring dimerizationStore with desiccants

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